LY 121019

Description

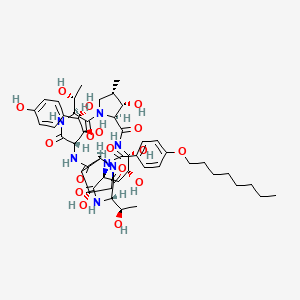

Structure

2D Structure

Properties

IUPAC Name |

N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-octoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H71N7O17/c1-5-6-7-8-9-10-19-73-31-17-13-28(14-18-31)42(65)50-32-21-34(61)45(68)54-47(70)38-39(62)24(2)22-56(38)49(72)36(26(4)58)52-46(69)37(41(64)40(63)27-11-15-29(59)16-12-27)53-44(67)33-20-30(60)23-55(33)48(71)35(25(3)57)51-43(32)66/h11-18,24-26,30,32-41,45,57-64,68H,5-10,19-23H2,1-4H3,(H,50,65)(H,51,66)(H,52,69)(H,53,67)(H,54,70)/t24-,25+,26+,30+,32-,33-,34+,35-,36-,37-,38-,39-,40-,41-,45+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZKCEAHVFVZDJ-MTUMARHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)C(=O)NC2CC(C(NC(=O)C3C(C(CN3C(=O)C(NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)C(C)O)O)C(C(C5=CC=C(C=C5)O)O)O)C(C)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC1=CC=C(C=C1)C(=O)N[C@H]2C[C@H]([C@H](NC(=O)[C@@H]3[C@H]([C@H](CN3C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)[C@@H](C)O)O)[C@@H]([C@H](C5=CC=C(C=C5)O)O)O)[C@@H](C)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H71N7O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901027438 | |

| Record name | Cilofungin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1030.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79404-91-4 | |

| Record name | Cilofungin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079404914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilofungin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CILOFUNGIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZJC54A39X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of LY121019 (Cilofungin) on the Fungal Cell Wall

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY121019, also known as Cilofungin, is a semisynthetic lipopeptide antibiotic belonging to the echinocandin class of antifungal agents. This document provides a comprehensive technical overview of its mechanism of action, focusing on its inhibitory effects on the fungal cell wall. The primary molecular target of LY121019 is the enzyme (1,3)-β-D-glucan synthase, a critical component in the biosynthesis of β-glucan, an essential structural polymer of the fungal cell wall. By non-competitively inhibiting this enzyme, LY121019 disrupts cell wall integrity, leading to osmotic instability and ultimately, fungal cell death. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows.

Data Presentation: Quantitative Analysis of LY121019 Antifungal Activity

The in vitro activity of LY121019 has been evaluated against a range of fungal pathogens, primarily Candida species. The following tables summarize the minimum inhibitory concentrations (MICs) and enzyme inhibition data available in the literature.

Table 1: In Vitro Susceptibility of Candida Species to LY121019 (Cilofungin)

| Fungal Species | Number of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Geometric Mean MIC (µg/mL) |

| Candida albicans | 100 | 0.31 - 2.5 | - | 3.2 | - |

| Candida albicans | 50 | 0.039 - 5.0 | - | - | 0.47[1] |

| Candida tropicalis | - | - | - | ≤0.31[2][3] | - |

| Candida tropicalis | - | - | - | 3.2[4][5] | - |

| Candida glabrata | - | 5.0 - 40.0 | - | 3.2[4][5] | - |

| Candida parapsilosis | - | 5.0 - 40.0[1] | - | - | - |

| Candida krusei | - | 5.0 - 40.0[1] | - | - | - |

Table 2: Inhibition of (1,3)-β-D-Glucan Synthase by LY121019

| Fungal Species | Enzyme | Inhibition Type | Ki-app (µM) |

| Candida albicans | (1,3)-β-D-Glucan Synthase | Noncompetitive | 2.5 |

Core Mechanism of Action: Inhibition of (1,3)-β-D-Glucan Synthase

LY121019 exerts its antifungal effect through the specific, noncompetitive inhibition of (1,3)-β-D-glucan synthase. This enzyme is an integral membrane protein complex responsible for the polymerization of UDP-glucose into long chains of β-(1,3)-glucan, the primary structural component of the fungal cell wall.[6] The fungal cell wall is a dynamic structure essential for maintaining cell shape, providing osmotic protection, and facilitating interactions with the environment.

The inhibition of (1,3)-β-D-glucan synthase by LY121019 leads to a significant reduction in the β-glucan content of the cell wall. This weakens the structural integrity of the wall, rendering the fungal cell susceptible to osmotic lysis, especially in growing regions such as the hyphal tips and budding sites. Notably, LY121019 does not inhibit chitin synthase, another key enzyme in fungal cell wall biosynthesis, highlighting its specific mode of action.

Signaling Pathways and Cellular Response to LY121019-Induced Cell Wall Stress

The disruption of the cell wall by LY121019 triggers a complex cellular stress response in fungi. This response, often referred to as the cell wall integrity (CWI) pathway, is a signal transduction cascade that attempts to compensate for the cell wall damage.

References

- 1. Susceptibility of Candida species to cilofungin (LY-121019) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cilofungin (LY121019), an antifungal agent with specific activity against Candida albicans and Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cilofungin (LY121019), an antifungal agent with specific activity against Candida albicans and Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative antifungal activity of cilofungin (LY121019) against Candida species, including evaluation of susceptibility testing method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative antifungal activity of cilofungin (LY121019) against Candida species, including evaluation of susceptibility testing method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,3-Beta-glucan synthase - Wikipedia [en.wikipedia.org]

Cilofungin: A Technical Chronicle of a Promising Antifungal Agent's Rise and Fall

An in-depth guide for researchers and drug development professionals on the discovery, mechanism of action, preclinical and clinical development, and eventual discontinuation of cilofungin.

Introduction

Cilofungin (LY121019) emerged in the 1980s as a promising semi-synthetic antifungal agent, representing the first of the echinocandin class to enter clinical development. Its novel mechanism of action, targeting the fungal cell wall, offered a significant advantage over existing antifungal therapies. This technical guide provides a comprehensive overview of the discovery and development history of cilofungin, detailing its synthesis, mechanism of action, preclinical and clinical findings, and the ultimate reasons for its withdrawal from development.

Discovery and Synthesis

Cilofungin was developed by Eli Lilly and Company as a derivative of echinocandin B, a natural lipopeptide product of the fungus Aspergillus nidulans. While echinocandin B itself exhibited potent antifungal activity, it was associated with significant hemolytic toxicity. The development of cilofungin aimed to mitigate this toxicity while retaining the antifungal efficacy.

The synthesis of cilofungin from echinocandin B is a two-step process involving enzymatic deacylation followed by chemical reacylation.

Experimental Protocols

Enzymatic Deacylation of Echinocandin B:

A detailed protocol for the enzymatic deacylation of echinocandin B to its nucleus was not extensively published in the available literature. However, the process generally involves the use of a deacylase enzyme produced by microorganisms such as Actinoplanes utahensis. The fermentation broth containing echinocandin B would be incubated with the deacylase under controlled conditions of temperature, pH, and aeration to cleave the fatty acid side chain.

Chemical N-acylation of the Echinocandin B Nucleus:

The reacylation step to produce cilofungin involves the chemical modification of the echinocandin B nucleus. A general procedure would be as follows:

-

Activation of the Acyl Group: The carboxylic acid of p-(n-octyloxy)benzoic acid is activated, for example, by conversion to its corresponding acid chloride or by using a coupling agent.

-

Coupling Reaction: The activated p-(n-octyloxy)benzoic acid is then reacted with the free amino group of the echinocandin B nucleus in an appropriate aprotic solvent.

-

Purification: The resulting cilofungin is purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to remove unreacted starting materials and byproducts.

Mechanism of Action

Cilofungin, like other echinocandins, exerts its antifungal effect by inhibiting the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall. This inhibition is achieved through the non-competitive inhibition of the enzyme β-(1,3)-D-glucan synthase. The disruption of glucan synthesis leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.

Experimental Protocols

(1,3)-β-D-Glucan Synthase Inhibition Assay:

A typical protocol to determine the inhibitory activity of cilofungin against (1,3)-β-D-glucan synthase involves the following steps:

-

Enzyme Preparation: A crude enzyme preparation containing (1,3)-β-D-glucan synthase is obtained from fungal cell lysates.

-

Reaction Mixture: The reaction mixture typically contains a buffer, the enzyme preparation, and the substrate, UDP-[14C]glucose.

-

Inhibition Assay: Various concentrations of cilofungin are added to the reaction mixture.

-

Incubation: The reaction is incubated at an optimal temperature for a defined period.

-

Quantification: The amount of radiolabeled glucan produced is quantified by measuring the incorporation of [14C]glucose into an acid-insoluble polymer. The concentration of cilofungin that inhibits 50% of the enzyme activity (IC50) is then determined.[1]

Preclinical Development

In Vitro Antifungal Activity

Cilofungin demonstrated potent in vitro activity primarily against Candida species, with notable efficacy against Candida albicans and Candida tropicalis. Its activity against other fungal genera, such as Aspergillus, was limited.

| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Candida albicans | ≤0.03 - 2.5 | 0.12 - 0.62 | 0.25 - 1.25 | [2][3] |

| Candida tropicalis | ≤0.03 - 1.25 | 0.12 - 0.31 | 0.25 - 0.62 | [2][3] |

| Candida parapsilosis | 4 - >64 | >16 | >32 | [2] |

| Candida glabrata | 0.25 - >16 | 2.5 - 4 | 5 - 16 | [2] |

| Candida krusei | 8 - >64 | >16 | >32 | [2] |

Table 1: In Vitro Antifungal Activity of Cilofungin against Various Candida Species.

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing:

The minimum inhibitory concentration (MIC) of cilofungin was typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI), with some modifications in earlier studies. A general protocol involves:

-

Inoculum Preparation: A standardized suspension of fungal cells is prepared.

-

Drug Dilution: Serial twofold dilutions of cilofungin are prepared in 96-well microtiter plates.

-

Inoculation: The fungal inoculum is added to each well.

-

Incubation: The plates are incubated at a specified temperature for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth compared to a drug-free control well.

In Vivo Efficacy

Preclinical studies in animal models of disseminated candidiasis, primarily in rabbits and mice, demonstrated the in vivo efficacy of cilofungin.

| Animal Model | Infection Model | Dosing Regimen | Outcome | Reference |

| Rabbit | Disseminated Candidiasis | 25-50 mg/kg IV, twice daily | Reduced fungal burden in kidneys | [4] |

| Rabbit | Disseminated Candidiasis | Continuous IV infusion | Reduced fungal burden in kidneys, lungs, and spleen | [5] |

| Mouse | Disseminated Candidiasis | 25-100 mg/kg/day | Increased survival and reduced kidney fungal counts | [6][7] |

Table 2: Summary of In Vivo Efficacy Studies of Cilofungin.

Experimental Protocols

Murine Model of Disseminated Candidiasis:

-

Animals: Immunocompetent or immunosuppressed mice (e.g., with cyclophosphamide) are used.

-

Infection: A lethal or sublethal dose of Candida albicans is injected intravenously.

-

Treatment: Treatment with cilofungin, administered intravenously or intraperitoneally, is initiated at a specified time post-infection.

-

Endpoints: Efficacy is assessed by monitoring survival rates and by quantifying the fungal burden (colony-forming units) in target organs, such as the kidneys, at the end of the study.[6][7]

Pharmacokinetics and Toxicology

Pharmacokinetic studies in rabbits revealed that cilofungin has a short half-life and exhibits non-linear, saturable elimination. Continuous intravenous infusion resulted in higher and more sustained plasma concentrations compared to intermittent bolus injections.[8]

| Species | Dosing | Cmax (µg/mL) | t1/2 (hours) | Clearance | Volume of Distribution | Reference |

| Rabbit | 50 mg/kg IV bolus | 297 | ~0.2 | 30 mL/min/kg | 0.85 L/kg | [8] |

Table 3: Preclinical Pharmacokinetic Parameters of Cilofungin.

Clinical Development and Discontinuation

Cilofungin entered Phase I clinical trials in the late 1980s. While specific data from these trials are not extensively published, they likely established a preliminary safety and pharmacokinetic profile in humans.

The drug progressed to Phase II clinical trials for the treatment of candidemia. However, the development of cilofungin was halted during these trials. The primary reason for the discontinuation was the toxicity associated with the co-solvent used in the intravenous formulation, which was necessary due to cilofungin's poor water solubility.[9] The adverse effects were reportedly related to the vehicle and not the drug substance itself. The specific details of the Phase II trial design, including patient population, dosing regimens, and the nature of the observed toxicities, are not well-documented in publicly available sources. No clinical trial registration numbers (e.g., NCT numbers) are available for these early trials.

Conclusion

Cilofungin was a pioneering antifungal agent that paved the way for the development of the echinocandin class of drugs. Its targeted mechanism of action against the fungal cell wall represented a significant advancement in antifungal therapy. While preclinical studies demonstrated its potential, the challenges associated with its formulation and the toxicity of its intravenous vehicle ultimately led to the cessation of its clinical development. The story of cilofungin underscores the critical importance of drug formulation and delivery in the successful translation of a promising compound from the laboratory to the clinic. The lessons learned from the development of cilofungin undoubtedly contributed to the successful development of subsequent echinocandins, such as caspofungin, micafungin, and anidulafungin, which have become valuable assets in the management of invasive fungal infections.

References

- 1. Cilofungin (LY121019) inhibits Candida albicans (1-3)-beta-D-glucan synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cilofungin (LY121019), an antifungal agent with specific activity against Candida albicans and Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative activity in vitro of cilofungin (LY 121019) with other agents used for treatment of deep-seated Candida infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of cilofungin, a lipopeptide antifungal agent, in vitro against fungi isolated from clinical specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of Caspofungin against Candida guilliermondii and Candida parapsilosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Treatment of murine invasive candidiasis with amphotericin B and cilofungin: evidence for enhanced activity with combination therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synergy between cilofungin and amphotericin B in a murine model of candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

LY121019 (Cilofungin): A Technical Guide to its Function as a (1→3)-β-D-Glucan Synthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY121019, also known as cilofungin, is a semisynthetic lipopeptide antibiotic belonging to the echinocandin class of antifungal agents.[1] It exhibits potent and specific inhibitory activity against (1→3)-β-D-glucan synthase, an essential enzyme in the biosynthesis of the fungal cell wall.[2] This mode of action disrupts the integrity of the cell wall, leading to osmotic instability and fungal cell death.[2] This technical guide provides a comprehensive overview of LY121019, including its mechanism of action, chemical properties, and antifungal activity. Detailed experimental protocols for key assays and a summary of quantitative data are presented to support further research and development in the field of antifungal therapeutics.

Introduction

The fungal cell wall is a dynamic and essential organelle that provides structural support, protects against osmotic stress, and mediates interactions with the environment. A key component of the cell wall in most pathogenic fungi is (1→3)-β-D-glucan, a polysaccharide that forms the primary structural scaffold.[2] The enzyme responsible for its synthesis, (1→3)-β-D-glucan synthase, is an attractive target for antifungal drug development due to its absence in mammalian cells, suggesting a high therapeutic index.[2]

LY121019 (cilofungin) is a derivative of the natural product echinocandin B.[1] It was developed as a potent and selective inhibitor of this crucial enzyme. This document will delve into the technical details of LY121019, providing valuable information for researchers in mycology, infectious diseases, and drug discovery.

Chemical Properties and Synthesis

LY121019 is a semisynthetic analog of echinocandin B, characterized by the replacement of the native linoleoyl side chain with a 4-(n-octyloxy)benzoyl group.[1] This modification enhances its anti-Candida activity and reduces toxicity.[1]

The synthesis of LY121019 involves a two-step process:[1]

-

Enzymatic Deacylation: The linoleoyl side chain of echinocandin B is removed using a deacylase enzyme from Actinoplanes utahensis. This step yields the echinocandin B nucleus.

-

Chemical Reacylation: The echinocandin B nucleus is then chemically reacylated with an active ester or acid halide of 4-(n-octyloxy)benzoic acid to produce LY121019.[1]

Mechanism of Action: Inhibition of (1→3)-β-D-Glucan Synthase

LY121019 exerts its antifungal effect by non-competitively inhibiting the (1→3)-β-D-glucan synthase enzyme complex. This inhibition prevents the polymerization of UDP-glucose into linear (1→3)-β-D-glucan chains, which are essential for maintaining the structural integrity of the fungal cell wall. The disruption of the cell wall leads to osmotic lysis and cell death.

The regulatory pathway of (1→3)-β-D-glucan synthesis is primarily controlled by the Rho1-GTPase and Protein Kinase C (PKC) signaling cascade.[3][4]

Quantitative Data

The following tables summarize the in vitro activity of LY121019 against various fungal pathogens.

Table 1: (1→3)-β-D-Glucan Synthase Inhibition by LY121019

| Fungal Species | Inhibition Constant (Ki) | 50% Inhibitory Concentration (IC50) | Reference(s) |

| Candida albicans | 2.5 µM (apparent Ki) | Not Reported | [5] |

| Aspergillus fumigatus | 0.19 ± 0.03 µM (apparent Ki) | Not Reported | [6] |

Table 2: In Vitro Antifungal Activity of LY121019 (Cilofungin)

| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Candida albicans | 100 | ≤0.03 - >6.4 | 0.4 | 3.2 | [7] |

| Candida albicans | 50 | 0.039 - 5.0 | - | ≤0.31 | [8][9] |

| Candida tropicalis | 100 | ≤0.03 - >6.4 | 0.4 | 3.2 | [7] |

| Candida tropicalis | - | - | - | ≤0.31 | [8] |

| Candida glabrata | 100 | ≤0.03 - >6.4 | 1.6 | 3.2 | [7] |

| Candida glabrata | - | - | - | ≤20 | [8] |

| Candida parapsilosis | - | Resistant | - | - | [8] |

| Candida krusei | - | 5.0 - 40.0 | - | - | [9] |

| Cryptococcus spp. | - | Resistant | - | - | [8] |

| Saccharomyces cerevisiae | - | Resistant | - | - | [8] |

| Aspergillus fumigatus | - | >125 | - | - | [10] |

| Aspergillus spp. | Multiple | No activity observed | - | - | [11] |

Note: MIC values can vary depending on the testing methodology, including medium composition and inoculum size.[7][8]

Experimental Protocols

(1→3)-β-D-Glucan Synthase Inhibition Assay

This protocol is a synthesized methodology based on established procedures for measuring the inhibition of (1→3)-β-D-glucan synthase activity.

Objective: To determine the inhibitory effect of LY121019 on the activity of (1→3)-β-D-glucan synthase.

Materials:

-

Fungal cells (e.g., Candida albicans, Aspergillus fumigatus)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 2 mM β-mercaptoethanol)

-

Glass beads (0.5 mm diameter)

-

High-speed centrifuge

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EDTA, 2 mM β-mercaptoethanol, 0.1% BSA)

-

UDP-[14C]glucose (radiolabeled substrate)

-

LY121019 (cilofungin) stock solution

-

Glass fiber filters

-

Scintillation fluid and counter

-

Trichloroacetic acid (TCA)

Procedure:

-

Preparation of Microsomal Fraction (Enzyme Source):

-

Grow fungal cells to mid-log phase and harvest by centrifugation.

-

Wash the cell pellet with lysis buffer.

-

Resuspend the cells in lysis buffer and disrupt them by vortexing with glass beads.

-

Centrifuge the lysate at low speed to remove whole cells and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction containing the (1→3)-β-D-glucan synthase.

-

Resuspend the microsomal pellet in assay buffer.

-

-

Enzyme Assay:

-

Prepare reaction mixtures in microcentrifuge tubes containing assay buffer, microsomal protein, and varying concentrations of LY121019.

-

Pre-incubate the mixtures at the optimal temperature for the enzyme (e.g., 30°C) for a short period.

-

Initiate the reaction by adding UDP-[14C]glucose.

-

Incubate the reactions for a defined period (e.g., 60 minutes) at the optimal temperature.

-

-

Quantification of (1→3)-β-D-Glucan Synthesis:

-

Stop the reaction by adding cold TCA.

-

Filter the reaction mixtures through glass fiber filters to capture the insoluble radiolabeled (1→3)-β-D-glucan product.

-

Wash the filters with TCA and ethanol to remove unincorporated UDP-[14C]glucose.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of LY121019 compared to the control (no inhibitor).

-

Determine the IC50 value (the concentration of LY121019 that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

To determine the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate (UDP-glucose) concentration at different fixed concentrations of LY121019 and analyze the data using Lineweaver-Burk or other kinetic plots.

-

Antifungal Susceptibility Testing (CLSI M27-A3 Broth Microdilution Method)

This protocol outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.

Objective: To determine the MIC of LY121019 against various yeast species.

Materials:

-

Yeast isolates

-

Sabouraud Dextrose Agar (SDA) plates

-

Sterile saline (0.85% NaCl)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

LY121019 stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35°C)

Procedure:

-

Inoculum Preparation:

-

Subculture yeast isolates onto SDA plates and incubate at 35°C for 24-48 hours.

-

Select several well-isolated colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

-

Dilute this adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter wells.

-

-

Preparation of Antifungal Dilutions:

-

Prepare a stock solution of LY121019 in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the LY121019 stock solution in RPMI-1640 medium in the wells of the microtiter plate to achieve the desired final concentration range.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate containing the antifungal dilutions with the prepared yeast inoculum.

-

Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

Visually read the plates and determine the MIC as the lowest concentration of LY121019 that causes a significant inhibition of growth (e.g., approximately 50% reduction in turbidity) compared to the growth control.

-

References

- 1. Synthesis of new analogs of echinocandin B by enzymatic deacylation and chemical reacylation of the echinocandin B peptide: synthesis of the antifungal agent cilofungin (LY121019) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Virtual screening for potential inhibitors of β(1,3)-D-glucan synthase as drug candidates against fungal cell wall - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signaling through Lrg1, Rho1 and Pkc1 Governs Candida albicans Morphogenesis in Response to Diverse Cues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Cilofungin (LY121019) inhibits Candida albicans (1-3)-beta-D-glucan synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization and cilofungin inhibition of solubilized Aspergillus fumigatus (1,3)-beta-D-glucan synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative antifungal activity of cilofungin (LY121019) against Candida species, including evaluation of susceptibility testing method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cilofungin (LY121019), an antifungal agent with specific activity against Candida albicans and Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Susceptibility of Candida species to cilofungin (LY-121019) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Correlation of cilofungin in vivo efficacy with its activity against Aspergillus fumigatus (1,3)-beta-D-glucan synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro activity of the new semi-synthetic polypeptide cilofungin (LY121019) against Aspergillus and Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Susceptibility of Candida Species to LY121019: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro susceptibility of various Candida species to LY121019, a semisynthetic lipopeptide antibiotic also known as cilofungin. LY121019 belongs to the echinocandin class of antifungal agents.[1][2] This document summarizes key quantitative data, details experimental protocols for susceptibility testing, and visualizes the compound's mechanism of action and a typical experimental workflow.

Executive Summary

LY121019 demonstrates potent in vitro activity, including fungicidal effects, against clinically significant Candida species, most notably Candida albicans and Candida tropicalis.[3][4] Its efficacy is generally lower against Candida glabrata and it shows limited to no activity against species such as Candida parapsilosis and Candida krusei.[5][6][7] The primary mechanism of action for LY121019 is the noncompetitive inhibition of (1-3)-β-D-glucan synthase, an essential enzyme for fungal cell wall synthesis.[2][8] This targeted action disrupts cell wall integrity, leading to osmotic instability and cell death.[8][9] In vitro susceptibility testing results for LY121019 can be influenced by various experimental conditions, including the choice of culture medium, inoculum size, and pH.[6][10]

Data Presentation: In Vitro Susceptibility of Candida Species to LY121019

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for LY121019 against various Candida species as reported in several studies. These values highlight the differential susceptibility across the genus.

Table 1: MIC Ranges of LY121019 against Various Candida Species

| Candida Species | Number of Isolates | MIC Range (µg/mL) | Reference(s) |

| C. albicans | 50 | 0.039 - 5.0 | [7] |

| C. tropicalis | - | Same as C. albicans | [7] |

| T. glabrata | - | 5.0 - 40.0 | [7] |

| C. parapsilosis | - | 5.0 - 40.0 | [7] |

| C. krusei | - | 5.0 - 40.0 | [7] |

Table 2: MIC50 and MIC90 Values of LY121019 against Candida Species

| Candida Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| C. albicans | 0.625 | 1.25 | [11] |

| C. albicans | - | ≤ 0.31 | [6] |

| C. tropicalis | - | ≤ 0.31 | [6] |

| C. glabrata | - | 3.2 | [12][13] |

| T. glabrata | - | ≤ 20 | [6] |

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the isolates tested, respectively.

Experimental Protocols

The most frequently cited method for determining the in vitro susceptibility of Candida species to LY121019 is the broth microdilution method.[7][14] Standardization of this method is crucial for obtaining reproducible results.[10]

Broth Microdilution Susceptibility Testing Protocol

This protocol is a synthesized representation based on methodologies described in the cited literature.[15][16][17]

-

Inoculum Preparation:

-

Yeast colonies are selected from a 24-hour-old culture on a suitable agar medium (e.g., Sabouraud Dextrose Agar).

-

A suspension of the yeast is prepared in sterile saline or water.

-

The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

This suspension is then diluted in the appropriate broth medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ colony-forming units (CFU)/mL in the test wells.[15]

-

-

Antifungal Agent Preparation:

-

A stock solution of LY121019 is prepared in a suitable solvent.

-

Serial twofold dilutions of LY121019 are made in the broth medium in a 96-well microtiter plate to achieve the desired final concentration range.

-

-

Testing Procedure:

-

The prepared yeast inoculum is added to each well of the microtiter plate containing the serially diluted LY121019.

-

Control wells, including a growth control (no drug) and a sterility control (no inoculum), are included.

-

The plates are incubated at a controlled temperature, typically 30°C or 35°C, for 24 to 48 hours.[10][15]

-

-

Endpoint Determination:

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of LY121019 that causes a significant inhibition of growth compared to the drug-free control well. For azoles, this is often defined as at least an 80% decrease in turbidity.[15]

-

Factors Influencing Susceptibility Testing Outcomes

Several factors have been identified to significantly influence the in vitro activity of LY121019 against Candida species:

-

Medium Composition: The choice of culture medium can affect the MIC values. A defined, buffered medium is often recommended for consistency.[6][10]

-

Inoculum Size: A decreased activity of LY121019 has been observed with inocula greater than 10⁵ CFU/mL.[6]

-

pH: The pH of the medium can impact the drug's activity, with a buffered pH of 7.0 being recommended.[10]

-

Paradoxical Growth: A "paradoxical effect" or "Eagle effect" has been observed with some isolates of C. albicans and C. tropicalis, where growth occurs at high concentrations of LY121019 but is inhibited at lower concentrations.[6][7][14]

Visualizations

Mechanism of Action of LY121019

The following diagram illustrates the mechanism of action of LY121019 on the fungal cell wall.

Caption: Mechanism of action of LY121019 on the fungal cell wall.

Experimental Workflow for Broth Microdilution Susceptibility Testing

The diagram below outlines the key steps in a typical broth microdilution susceptibility testing workflow.

Caption: Workflow for broth microdilution susceptibility testing.

References

- 1. A study of the antifungal activity of LY121019, a new echinocandin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. Evaluation of in vitro antifungal activity of LY121019 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fungicidal activity of cilofungin (LY121019) alone and in combination with anticapsin or other antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative in vitro activity of LY121019 and amphotericin B against clinical isolates of Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cilofungin (LY121019), an antifungal agent with specific activity against Candida albicans and Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Susceptibility of Candida species to cilofungin (LY-121019) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cilofungin (LY121019) inhibits Candida albicans (1-3)-beta-D-glucan synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Echinocandin - Wikipedia [en.wikipedia.org]

- 10. Influence of in vitro susceptibility testing conditions on the anti-candidal activity of LY121019 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro and in vivo anti-Candida activity and toxicology of LY121019 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparative antifungal activity of cilofungin (LY121019) against Candida species, including evaluation of susceptibility testing method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparative antifungal activity of cilofungin (LY121019) against Candida species, including evaluation of susceptibility testing method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Susceptibility of nosocomial isolates of Candida species to LY121019 and other antifungal agents [pubmed.ncbi.nlm.nih.gov]

- 15. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

Early Preclinical and Clinical Insights into Cilofungin (LY121019): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilofungin (LY121019) was a pioneering antifungal agent, representing one of the first echinocandins to undergo clinical investigation. Its unique mechanism of action, targeting the fungal cell wall, positioned it as a promising candidate for the treatment of candidiasis. This technical guide provides a comprehensive overview of the early preclinical and limited clinical data available for cilofungin, with a focus on its mechanism of action, in vitro activity, and pharmacokinetic profile in animal models. It is important to note that detailed quantitative data from human clinical trials are scarce in publicly available literature, largely due to the discontinuation of its development in Phase II trials because of toxicity associated with its co-solvent.

Mechanism of Action

Cilofungin exerts its antifungal effect by non-competitively inhibiting the (1→3)-β-D-glucan synthase enzyme.[1][2][3] This enzyme is crucial for the synthesis of β-glucan, an essential polysaccharide component of the fungal cell wall that is absent in mammalian cells. The inhibition of β-glucan synthesis disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately cell death.

In Vitro Activity of Cilofungin (LY121019)

Cilofungin demonstrated potent in vitro activity against various Candida species, most notably Candida albicans and Candida tropicalis.[4][5] Its efficacy was generally lower against Candida glabrata and it showed little to no activity against Candida parapsilosis and Cryptococcus neoformans.[4][6] The minimal inhibitory concentrations (MICs) were found to be influenced by the testing medium and inoculum size.[4]

| Organism | MIC90 (µg/mL) | MFC90 (µg/mL) | Reference |

| Candida albicans | ≤0.31 - 3.2 | ≤0.31 | [4][5][7] |

| Candida tropicalis | ≤0.31 | ≤0.31 | [4][5] |

| Torulopsis glabrata (Candida glabrata) | ≤20 | ≤20 | [4][5] |

| Candida parapsilosis | Inactive | Inactive | [4] |

| Cryptococcus neoformans | Inactive | Inactive | [6] |

| MIC90: Minimum inhibitory concentration for 90% of isolates. MFC90: Minimum fungicidal concentration for 90% of isolates. |

Preclinical Pharmacokinetics in Rabbits

Pharmacokinetic studies in rabbits revealed that cilofungin exhibits nonlinear, saturable elimination.[8][9][10] This means that at higher doses, the clearance mechanisms become saturated, leading to a disproportionate increase in plasma concentrations and a longer half-life.

Single Intravenous Dose (50 mg/kg)

| Parameter | Value | Reference |

| Cmax | 297 ± 39 µg/mL | [8] |

| AUC | 30.1 ± 6.7 µg·h/mL | [8] |

| Clearance | 30 ± 10 mL/min/kg | [8] |

| Volume of Distribution | 0.85 ± 0.23 L/kg | [8] |

| Half-life (distribution phase) | 3.7 ± 0.2 min | [8] |

| Half-life (elimination phase) | 12.9 ± 0.7 min | [8] |

Continuous Intravenous Infusion

Continuous infusion resulted in significantly higher sustained plasma concentrations than predicted by single-dose kinetics, further supporting the observation of nonlinear pharmacokinetics.[8][9][10]

| Infusion Rate | Sustained Plasma Concentration | Reference |

| 10 mg/kg/h | 290 ± 56 µg/mL | [8] |

Experimental Protocols

In Vitro Susceptibility Testing

-

Method: A macrotitre broth dilution method was commonly employed.[7]

-

Medium: Antibiotic Medium No. 3 was used as a standard medium.[4] Other media such as Sabouraud dextrose broth and synthetic amino acid medium for fungi (SAAM-F) were also utilized.[4][7]

-

Inoculum: An inoculum of 10³ yeast cells/mL was used.[7] It was noted that the activity of cilofungin decreased with inocula greater than 10⁵ CFU/mL.[4]

-

Incubation: The temperature and duration of incubation did not significantly affect cilofungin's activity.[4]

-

Endpoint Determination: The MIC was defined as the lowest concentration of the drug that prevented visible growth. The MFC was determined by subculturing from tubes with no visible growth onto drug-free agar.

Animal Pharmacokinetic Studies

-

Animal Model: New Zealand White rabbits were used.[8][9][10]

-

Drug Administration:

-

Sample Collection: Blood samples were collected at various time points to determine plasma drug concentrations.

-

Analytical Method: A high-performance liquid chromatography (HPLC) assay was used to quantify cilofungin concentrations in plasma.

Discontinuation of Clinical Development

Cilofungin's clinical development was halted during Phase II trials. The primary reason for its withdrawal was not due to a lack of antifungal efficacy but rather to the toxicity of its intravenous formulation's co-solvent, a polyoxyethylene castor oil derivative. This vehicle was associated with significant adverse effects, including infusion-related toxicity.

Conclusion

Cilofungin (LY121019) was a promising early echinocandin that demonstrated potent in vitro activity against key Candida species and exhibited interesting nonlinear pharmacokinetics in animal models. Its development was unfortunately curtailed by formulation-related toxicity, preventing the collection of extensive human clinical data. The preclinical data, however, laid important groundwork for the subsequent successful development of other echinocandins, which have become a cornerstone of modern antifungal therapy. This technical guide summarizes the foundational scientific knowledge of cilofungin, offering valuable insights for researchers in the field of antifungal drug development.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Cilofungin (LY121019) inhibits Candida albicans (1-3)-beta-D-glucan synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cilofungin (LY121019) inhibits Candida albicans (1-3)-beta-D-glucan synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cilofungin (LY121019), an antifungal agent with specific activity against Candida albicans and Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cilofungin (LY121019), an antifungal agent with specific activity against Candida albicans and Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In-vitro activity of cilofungin (LY121019) in comparison with amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative antifungal activity of cilofungin (LY121019) against Candida species, including evaluation of susceptibility testing method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cilofungin (LY121019) shows nonlinear plasma pharmacokinetics and tissue penetration in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]

The Molecular Target of Cilofungin in Aspergillus fumigatus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilofungin, a semisynthetic lipopeptide antibiotic of the echinocandin class, demonstrates antifungal activity by targeting the fungal cell wall, a structure essential for viability and absent in mammalian cells. In Aspergillus fumigatus, a ubiquitous mold and a significant opportunistic pathogen in immunocompromised individuals, the primary molecular target of cilofungin is the enzyme (1,3)-β-D-glucan synthase. This enzyme is responsible for the synthesis of (1,3)-β-D-glucan, a critical structural polymer of the fungal cell wall. This technical guide provides an in-depth overview of the molecular interactions between cilofungin and its target in A. fumigatus, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Molecular Target: (1,3)-β-D-Glucan Synthase

The enzyme (1,3)-β-D-glucan synthase is a multi-subunit complex located in the fungal plasma membrane. The catalytic subunit, encoded by the fks1 gene, is the direct target of cilofungin and other echinocandins. Cilofungin acts as a non-competitive inhibitor of this enzyme, disrupting the polymerization of UDP-glucose into linear chains of (1,3)-β-D-glucan.[1] This inhibition weakens the structural integrity of the cell wall, leading to osmotic instability and, ultimately, fungal cell death.

Quantitative Data on Cilofungin Activity

The in vitro susceptibility of A. fumigatus to cilofungin as measured by Minimum Inhibitory Concentration (MIC) is often high, which contrasts with its observed in vivo efficacy.[2] However, direct enzymatic assays demonstrate potent inhibition of (1,3)-β-D-glucan synthase.

| Parameter | Value | Organism/Condition | Reference |

| Enzyme Inhibition | |||

| % Inhibition at 1 µg/mL | 40-71% | Aspergillus fumigatus (crude membrane prep) | [2] |

| In Vitro Susceptibility | |||

| MIC | > 125 µg/mL | Aspergillus fumigatus | [2] |

| In Vivo Efficacy | |||

| ED50 | 20.6 mg/kg | Systemic aspergillosis mouse model | [2] |

Experimental Protocols

(1,3)-β-D-Glucan Synthase Activity Assay

This protocol outlines the measurement of (1,3)-β-D-glucan synthase activity in crude membrane preparations of Aspergillus fumigatus, adapted from methodologies described in the literature.[2]

A. Preparation of Crude Enzyme Extract:

-

Grow A. fumigatus mycelia in a suitable liquid medium (e.g., Sabouraud broth) at 25°C for 16 hours with agitation.

-

Harvest the mycelia by filtration and wash with a suitable buffer (e.g., 50 mM HEPES, pH 7.5).

-

Disrupt the mycelia by mechanical means (e.g., bead beating or grinding in liquid nitrogen) in a lysis buffer (e.g., 50 mM HEPES, 10mM EDTA, 750 mM sucrose, 10 mM NaH2PO4, 100 mM cellobiose, and 50 µM GTPγS).[3]

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove cell debris.

-

Collect the supernatant, which contains the crude membrane fraction with the (1,3)-β-D-glucan synthase activity.

B. Enzyme Activity Assay:

-

Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5), an activator (e.g., 20 mM GTPγS), and the substrate, UDP-[U-¹⁴C]glucose.

-

Add a known amount of the crude enzyme extract to the reaction mixture.

-

To test for inhibition, pre-incubate the enzyme extract with cilofungin at various concentrations before adding the substrate.

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a precipitating agent (e.g., 10% trichloroacetic acid).

-

Filter the reaction mixture through a glass fiber filter to capture the insoluble ¹⁴C-labeled glucan polymer.

-

Wash the filter to remove unincorporated UDP-[U-¹⁴C]glucose.

-

Quantify the radioactivity on the filter using a scintillation counter. The amount of incorporated radioactivity is proportional to the enzyme activity.

Signaling Pathways and Cellular Response

Inhibition of (1,3)-β-D-glucan synthase by cilofungin triggers a complex cellular stress response in A. fumigatus. This response involves the activation of compensatory pathways aimed at maintaining cell wall integrity.

Cell Wall Integrity Pathway

The Cell Wall Integrity (CWI) pathway is a key signaling cascade activated in response to cell wall stress. It involves a series of protein kinases that ultimately lead to the transcriptional regulation of genes involved in cell wall synthesis and remodeling.

References

- 1. The Paradoxical Effect of Echinocandins in Aspergillus fumigatus Relies on Recovery of the β-1,3-Glucan Synthase Fks1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Correlation of cilofungin in vivo efficacy with its activity against Aspergillus fumigatus (1,3)-beta-D-glucan synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization and optimization of in vitro assay conditions for (1,3)beta-glucan synthase activity from Aspergillus fumigatus and Candida albicans for enzyme inhibition screening - PubMed [pubmed.ncbi.nlm.nih.gov]

The Paradoxical Growth Effect of LY121019: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY121019, also known as cilofungin, is a semisynthetic lipopeptide antibiotic belonging to the echinocandin class of antifungal agents.[1][2][3] Echinocandins represent a significant advancement in antifungal therapy due to their potent and specific inhibition of (1,3)-β-D-glucan synthase, an essential enzyme for the synthesis of the major fungal cell wall polymer, β-(1,3)-glucan.[4][5][6][7] This inhibition leads to a compromised cell wall, osmotic instability, and ultimately, fungal cell death.[8] However, a peculiar in vitro phenomenon known as the "paradoxical growth effect" (PGE) or "Eagle effect" has been observed with echinocandins, including LY121019, where susceptible fungal isolates exhibit renewed growth at concentrations significantly above their minimal inhibitory concentration (MIC).[9][10][11] This guide provides a comprehensive technical overview of the paradoxical growth effect with a focus on LY121019, detailing the underlying molecular mechanisms, experimental protocols for its investigation, and quantitative data, to aid researchers in understanding and studying this complex phenomenon.

The Phenomenon of Paradoxical Growth

The paradoxical effect is characterized by a quadriphasic dose-response curve.[9][11] At low concentrations, LY121019 effectively inhibits fungal growth. As the concentration increases beyond the MIC, a zone of inhibition is observed. However, at even higher concentrations, a resurgence of fungal growth occurs, which is then often suppressed again at extremely high concentrations.[12] This phenomenon has been reported for several Candida species, notably Candida albicans and Candida tropicalis, when treated with LY121019.[13][14] The paradoxical growth is not a result of acquired resistance mutations in the target enzyme, Fks1, but rather a complex adaptive response of the fungus.[15]

Molecular Mechanisms Underlying the Paradoxical Effect

The current understanding of the paradoxical growth effect points to a complex interplay of cellular stress responses that lead to a remodeling of the fungal cell wall. When (1,3)-β-D-glucan synthesis is inhibited by LY121019, the fungus activates compensatory signaling pathways to maintain cell wall integrity.

The primary molecular events include:

-

Activation of Cell Wall Integrity (CWI) Pathways: The inhibition of β-(1,3)-glucan synthase is sensed as a cell wall stress, leading to the activation of key signaling cascades, including the Protein Kinase C (PKC), calcineurin, and High Osmolarity Glycerol (HOG) pathways.[1][5][16][17][18] These pathways are crucial for orchestrating the adaptive response to cell wall damage.[19]

-

Compensatory Chitin Synthesis: A hallmark of the response to echinocandin-induced stress is a significant upregulation of chitin synthesis.[10][17][20] Chitin, another critical structural polysaccharide of the fungal cell wall, is synthesized in increased amounts to compensate for the lack of β-glucan and reinforce the cell wall.[20][21] This increase in chitin content is a key factor enabling the fungus to survive and resume growth at high concentrations of the drug.

-

Role of Fks1 and Stress Response Regulators: The β-1,3-glucan synthase itself, encoded by the FKS1 gene, is involved in this process.[22] Furthermore, central stress response regulators, such as Hsp90, play a vital role in stabilizing the components of the signaling pathways, and their inhibition has been shown to abrogate the paradoxical effect.[5]

The following diagram illustrates the key signaling pathways involved in the paradoxical growth effect.

Quantitative Data

While extensive quantitative data specifically for the paradoxical growth effect of LY121019 is limited in historical literature, the phenomenon is consistently reported. The following table summarizes typical concentration ranges for the paradoxical effect of echinocandins, which are expected to be comparable for LY121019 based on its class and early observations.

| Parameter | Concentration Range (µg/mL) | Fungal Species | Reference |

| MIC50 | 0.03 - 1.0 | Candida albicans, Candida tropicalis | [17] |

| Paradoxical Growth | 4 - 32 | Candida albicans, Candida tropicalis | |

| Return to Susceptibility | >64 | Candida albicans |

Note: These values can vary depending on the specific isolate, testing medium, and incubation conditions.

Experimental Protocols

The following are detailed methodologies for key experiments to study the paradoxical growth effect of LY121019. These protocols are adapted from established methods for echinocandin susceptibility testing.

Broth Microdilution Assay for Determining the Paradoxical Effect

This is the standard method for observing and quantifying the paradoxical growth effect in vitro.

Materials:

-

LY121019 powder

-

Candida isolate to be tested

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well flat-bottom microtiter plates

-

Spectrophotometer for reading optical density (OD) at 600 nm

-

Sterile saline or water

-

Hemocytometer or spectrophotometer for inoculum preparation

Procedure:

-

Prepare LY121019 Stock Solution: Dissolve LY121019 powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).

-

Prepare LY121019 Dilutions: Perform serial twofold dilutions of the stock solution in RPMI 1640 medium directly in the 96-well plate to achieve a final concentration range that covers the expected MIC and the paradoxical growth range (e.g., 0.03 to 256 µg/mL).[17]

-

Prepare Fungal Inoculum: Culture the Candida isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C. Prepare a cell suspension in sterile saline and adjust the concentration to 0.5 x 10³ to 2.5 x 10³ cells/mL in RPMI 1640 medium.[9]

-

Inoculate the Plate: Add the fungal inoculum to each well containing the LY121019 dilutions. Include a drug-free well as a growth control and a medium-only well as a sterility control.

-

Incubation: Incubate the plate at 35°C for 24 to 48 hours.[17]

-

Reading the Results:

-

Visual Reading: The MIC is the lowest concentration showing a significant decrease in turbidity compared to the growth control. The paradoxical effect is observed as visible turbidity in wells with concentrations higher than the MIC.

-

Spectrophotometric Reading: Measure the OD at 600 nm for each well. The paradoxical effect is quantified as an increase in OD at supra-MIC concentrations.

-

The following diagram outlines the workflow for the broth microdilution assay.

Chitin Staining and Quantification

This assay is used to demonstrate the compensatory increase in cell wall chitin associated with the paradoxical effect.

Materials:

-

Candida cells grown in the presence and absence of paradoxical concentrations of LY121019

-

Calcofluor White stain (fluorescent stain for chitin)

-

Fluorescence microscope

-

Chitinase

-

N-acetylglucosamine (NAG) standard

-

p-dimethylaminobenzaldehyde (DMAB) reagent

Procedure (Qualitative - Staining):

-

Harvest Candida cells from the broth microdilution assay wells exhibiting paradoxical growth and from control wells.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Stain the cells with Calcofluor White solution for 5-10 minutes.

-

Wash the cells again with PBS to remove excess stain.

-

Observe the cells under a fluorescence microscope. Increased fluorescence intensity in cells from paradoxical growth conditions indicates higher chitin content.

Procedure (Quantitative - Assay):

-

Harvest and wash the cells as described above.

-

Lyse the cells and isolate the cell walls.

-

Treat the cell wall fraction with chitinase to hydrolyze chitin into NAG.

-

Quantify the amount of NAG released using a colorimetric assay with DMAB reagent.

-

Compare the chitin content of cells grown under paradoxical conditions to control cells. A detailed protocol for a nonradioactive, high-throughput chitin synthase assay can be adapted for this purpose.[23]

(1,3)-β-D-Glucan Synthase Activity Assay

This assay can be used to confirm the inhibitory effect of LY121019 on its target enzyme.

Materials:

-

Microsomal fractions from Candida spheroplasts (as a source of the enzyme)

-

UDP-glucose (substrate)

-

LY121019

-

Assay buffer (e.g., Tris-HCl with activators like GTPγS and glycerol)

-

Method for quantifying the resulting β-glucan product (e.g., aniline blue fluorescence assay).[3]

Procedure:

-

Prepare microsomal fractions containing the (1,3)-β-D-glucan synthase from Candida protoplasts.

-

Set up reaction mixtures containing the assay buffer, substrate (UDP-glucose), and varying concentrations of LY121019.

-

Initiate the reaction by adding the enzyme preparation.

-

Incubate at the optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction and quantify the amount of β-glucan produced.

-

Determine the inhibitory activity of LY121019 on the enzyme.

Conclusion

The paradoxical growth effect of LY121019 is a complex biological phenomenon rooted in the remarkable ability of fungi to adapt to cell wall stress. For researchers in antifungal drug development, a thorough understanding of this effect is crucial. It highlights the intricate interplay between the drug's mechanism of action and the fungal stress response pathways. While the clinical significance of the paradoxical effect remains a subject of debate, its study in vitro provides valuable insights into fungal cell wall biology and potential mechanisms of drug tolerance. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for further investigation into this intriguing aspect of echinocandin pharmacology.

References

- 1. Paradoxical echinocandin activity: a limited in vitro phenomenon? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Caspofungin paradoxical growth in Candida albicans requires stress pathway activation and promotes unstable echinocandin resistance mediated by aneuploidy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cilofungin (LY121019) inhibits Candida albicans (1-3)-beta-D-glucan synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Caspofungin paradoxical growth in Candida albicans requires stress pathway activation and promotes unstable echinocandin resistance mediated by aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A study of the antifungal activity of LY121019, a new echinocandin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,3-beta-Glucan synthase: a useful target for antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Paradoxical effect of caspofungin: reduced activity against Candida albicans at high drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent Insights into the Paradoxical Effect of Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Susceptibility of nosocomial isolates of Candida species to LY121019 and other antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Studies of the paradoxical effect of caspofungin at high drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Paradoxical Effect of Echinocandins across Candida Species In Vitro: Evidence for Echinocandin-Specific and Candida Species-Related Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Transcriptional regulation of the caspofungin-induced cell wall damage response in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Escape of Candida from Caspofungin Inhibition at Concentrations above the MIC (Paradoxical Effect) Accomplished by Increased Cell Wall Chitin; Evidence for β-1,6-Glucan Synthesis Inhibition by Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Paradoxical Growth of Candida albicans in the Presence of Caspofungin Is Associated with Multiple Cell Wall Rearrangements and Decreased Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Paradoxical Effect of Echinocandins in Aspergillus fumigatus Relies on Recovery of the β-1,3-Glucan Synthase Fks1 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of LY121019 (Cilofungin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY121019, also known as cilofungin, is a semisynthetic lipopeptide antibiotic belonging to the echinocandin class of antifungal agents.[1][2] Its mechanism of action involves the noncompetitive inhibition of (1→3)-β-D-glucan synthase, an essential enzyme for the synthesis of the major cell wall polymer in many pathogenic fungi. This disruption of the cell wall integrity leads to fungal cell death.[1] LY121019 exhibits potent in vitro activity against Candida albicans and Candida tropicalis.[2][3][4] Its activity against other Candida species, such as Candida glabrata, is moderate, while it shows limited to no activity against Candida parapsilosis and Candida krusei.[3][5][6]

Accurate and reproducible in vitro susceptibility testing is crucial for the evaluation of new antifungal agents like LY121019. The results of such tests are significantly influenced by the chosen methodology, including the composition of the test medium, inoculum size, pH, and incubation conditions.[1][3][7] These application notes provide detailed protocols for the preparation of LY121019 and for performing in vitro antifungal susceptibility testing based on established methodologies.

Quantitative Data Summary

The in vitro activity of LY121019 against various Candida species is summarized in the tables below. It is important to note that minimum inhibitory concentration (MIC) values can vary based on the specific testing conditions employed.

Table 1: MIC Ranges of LY121019 against Candida Species in Sabouraud Broth Dilution

| Organism | Number of Strains | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) |

| Candida albicans | 50 | 0.039 - 5.0 | 0.47 |

| Candida tropicalis | N/A | 0.039 - 5.0 (one strain at 40) | N/A |

| Torulopsis glabrata | N/A | 5.0 - 40.0 | N/A |

| Candida parapsilosis | N/A | 5.0 - 40.0 | N/A |

| Candida krusei | N/A | 5.0 - 40.0 | N/A |

Data from a study using a standardized microtiter Sabouraud broth dilution protocol.[5]

Table 2: MIC90 and MFC90 of LY121019 against Candida Species in Antibiotic Medium No. 3

| Organism | MIC90 (µg/mL) | MFC90 (µg/mL) |

| Candida albicans | ≤ 0.31 | ≤ 0.31 |

| Candida tropicalis | ≤ 0.31 | ≤ 0.31 |

| Torulopsis glabrata | ≤ 20 | ≤ 20 |

MIC90: Minimum inhibitory concentration for 90% of isolates. MFC90: Minimum fungicidal concentration for 90% of isolates.[3]

Table 3: MIC90 of LY121019 and Comparator Agents against Candida Species in SAAMF Medium

| Organism | LY121019 MIC90 (µg/mL) |

| Candida albicans | 3.2 |

| Candida tropicalis | 3.2 |

| Candida glabrata | 3.2 |

SAAMF: Synthetic amino acid medium, fungal.[1]

Experimental Protocols

Preparation of LY121019 Stock and Working Solutions

This protocol describes the preparation of LY121019 solutions for use in in vitro antifungal susceptibility testing.

Materials:

-

LY121019 (cilofungin) powder

-

50% Ethanol (v/v in sterile distilled water)

-

Sterile distilled water

-

Sterile polypropylene tubes

-

Vortex mixer

Procedure:

-

Stock Solution Preparation (1280 µg/mL):

-

Aseptically weigh the required amount of LY121019 powder.

-

Dissolve the powder in 50% ethanol to achieve a final concentration of 1280 µg/mL.[1]

-

Vortex thoroughly until the powder is completely dissolved.

-

-

Storage of Stock Solution:

-

Dispense the stock solution into sterile polypropylene tubes in aliquots suitable for single-day use.

-

Store the aliquots at -70°C or lower.[1] Stock solutions are stable for at least six months under these conditions.

-

-

Working Solution Preparation:

-

On the day of the assay, thaw an aliquot of the stock solution at room temperature.

-

Prepare serial twofold dilutions of the stock solution with sterile distilled water to create a range of working solutions.[1] The final concentrations in the assay will be further diluted, so prepare the working solutions at a concentration that accounts for this dilution.

-

In Vitro Antifungal Susceptibility Testing Protocol (Broth Microdilution)

This protocol is based on the principles of the Clinical and Laboratory Standards Institute (CLSI) M27 and European Committee on Antimicrobial Susceptibility Testing (EUCAST) EDef 7.1 methodologies for yeast susceptibility testing.[8][9][10]

Materials:

-

LY121019 working solutions

-

Candida isolates for testing

-

Quality control strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader (optional, for spectrophotometric reading)

-

Incubator (35°C)

-

Sterile saline (0.85%)

-

Vortex mixer

Procedure:

-

Inoculum Preparation:

-

Subculture the yeast isolates on Sabouraud dextrose agar and incubate at 35°C for 24 hours to ensure viability and purity.

-

Prepare a yeast suspension in sterile saline from 2-3 colonies.

-

Adjust the suspension to a 0.5 McFarland standard by spectrophotometer (absorbance at 530 nm) or by visual comparison. This corresponds to approximately 1-5 x 10^6 CFU/mL.

-

Dilute the adjusted suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

-

-

Microtiter Plate Preparation:

-

Add 100 µL of RPMI 1640 medium to each well of a sterile 96-well microtiter plate.

-

Add 100 µL of the appropriate LY121019 working solution to the first well of each row and perform serial twofold dilutions across the plate.

-

The final volume in each well after adding the inoculum will be 200 µL.

-

Include a growth control well (no drug) and a sterility control well (no inoculum) for each isolate.

-

-

Inoculation:

-

Add 100 µL of the prepared yeast inoculum to each well (except the sterility control).

-

-

Incubation:

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Endpoint Determination (MIC):

Visualizations

Signaling Pathway of LY121019

Caption: Mechanism of action of LY121019.

Experimental Workflow for Broth Microdilution Assay

Caption: Workflow for LY121019 susceptibility testing.

References

- 1. Comparative antifungal activity of cilofungin (LY121019) against Candida species, including evaluation of susceptibility testing method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cilofungin (LY121019), an antifungal agent with specific activity against Candida albicans and Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cilofungin (LY121019), an antifungal agent with specific activity against Candida albicans and Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro activity of the new semi-synthetic polypeptide cilofungin (LY121019) against Aspergillus and Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Susceptibility of Candida species to cilofungin (LY-121019) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activity of cilofungin (LY121019) against Candida species in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pH and other effects on the antifungal activity of cilofungin (LY121019) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Echinocandin Susceptibility Testing of Candida spp. Using EUCAST EDef 7.1 and CLSI M27-A3 Standard Procedures: Analysis of the Influence of Bovine Serum Albumin Supplementation, Storage Time, and Drug Lots - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. EUCAST definitive document EDef 7.1: method for the determination of broth dilution MICs of antifungal agents for fermentative yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

Application Notes and Protocols: Cilofungin Dosage Calculation in a Murine Candidiasis Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilofungin (LY121019) is a semisynthetic lipopeptide antibiotic and an early member of the echinocandin class of antifungal agents. Its mechanism of action involves the noncompetitive inhibition of the (1,3)-β-D-glucan synthase enzyme complex, which is essential for the synthesis of β-glucan, a critical component of the fungal cell wall.[1] This disruption of cell wall integrity leads to osmotic instability and fungal cell death. Cilofungin exhibits potent in vitro activity, particularly against Candida albicans and Candida tropicalis.[2] However, its development was halted in phase II clinical trials due to issues with its solvent-based formulation.[3] Despite this, cilofungin remains a valuable tool in preclinical research for studying echinocandin action and for the evaluation of antifungal efficacy in animal models of candidiasis.

These application notes provide a comprehensive guide to utilizing cilofungin in a murine model of candidiasis, with a focus on dosage calculation, experimental protocols, and data interpretation.

Data Presentation

Table 1: In Vivo Efficacy of Cilofungin in Murine Models of Candidiasis

| Mouse Strain | Immunosuppression | Candida Strain | Infection Route | Cilofungin Dosage | Treatment Duration | Key Outcomes | Reference |

| Normal & Neutropenic Mice | Cyclophosphamide | C. albicans | Intravenous | 15, 25, or 35 mg/kg, twice daily (IP) | 10 or 30 days | 83-93% survival with 25 or 35 mg/kg doses; eradication of C. albicans from kidneys, spleen, and liver.[2] | [2] |

| Neutropenic Mice | Cyclophosphamide | C. albicans | Intravenous | Not specified | Not specified | 31-day survival rate of 14.6%.[4] | [4] |

| CD-1 Mice | None | C. albicans | Intravenous | 6.25 or 62.5 mg/kg/day (IP, twice daily) | 14 days | All mice treated with 62.5 mg/kg/day survived; lower residual fungal burden in spleen and kidneys with combination therapy.[5] | [5] |

| Neutropenic Mice | Cyclophosphamide | C. tropicalis | Intravenous | Not specified | 10 days | 62.6% survival at day 10; 48.7% survival at day 31.[4] | [4] |

Table 2: Pharmacokinetic Parameters of Cilofungin in Rabbits

Note: Comprehensive pharmacokinetic data for cilofungin in mice is limited in the available literature. The following data from a rabbit model is provided for reference, highlighting the drug's short half-life and nonlinear kinetics.

| Animal Model | Dosing Regimen | Cmax (µg/mL) | AUC (µg·h/mL) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Elimination Half-life (min) | Key Findings | Reference |

| Rabbit | 50 mg/kg single IV dose | 297 ± 39 | 30.1 ± 6.7 | 30 ± 10 | 0.85 ± 0.23 | 12.9 ± 0.7 | Rapid clearance with first-order kinetics.[6] | [6] |

| Rabbit | 10 mg/kg/h continuous IV infusion | 290 ± 56 (steady state) | Not applicable | Not applicable | Not applicable | Not applicable | Exhibits nonlinear, saturable kinetics with continuous infusion, leading to significantly higher plasma concentrations.[6] | [6] |

Experimental Protocols

Protocol 1: Preparation of Cilofungin for In Vivo Administration

Materials:

-

Cilofungin powder (LY121019)

-

Polyethylene glycol (PEG), e.g., PEG 300 or PEG 400

-

Sterile water for injection or sterile phosphate-buffered saline (PBS)

-

Sterile vials

-

Vortex mixer

-

Sterile filters (0.22 µm)

Procedure:

-

Vehicle Preparation: Prepare a 26% PEG solution by mixing 2.6 mL of polyethylene glycol with 7.4 mL of sterile water for injection in a sterile vial. It is crucial to note that higher concentrations of PEG (e.g., 33%) have been reported to be lethal in some animal models.[7]

-

Cilofungin Solubilization: Aseptically weigh the required amount of cilofungin powder. Add the appropriate volume of the 26% PEG vehicle to achieve the desired stock concentration.

-

Mixing: Vortex the vial thoroughly until the cilofungin is completely dissolved. The solution should be clear.

-

Sterilization: Sterilize the final cilofungin solution by passing it through a 0.22 µm sterile filter into a new sterile vial.

-

Storage: Store the prepared cilofungin solution according to the manufacturer's recommendations, typically protected from light and refrigerated. Prepare fresh solutions as needed for experiments.

Protocol 2: Murine Model of Disseminated Candidiasis

Materials:

-

Candida albicans strain (e.g., SC5314)

-

Yeast extract-peptone-dextrose (YPD) agar plates and broth

-

Sterile PBS

-

Hemocytometer or spectrophotometer

-

6- to 8-week-old mice (e.g., BALB/c or CD-1 strain)

-

(Optional) Immunosuppressive agent (e.g., cyclophosphamide)

-

Insulin syringes with 27-gauge needles

-

Cilofungin solution (prepared as in Protocol 1)

-

Control vehicle (26% PEG in sterile water)

Procedure:

-

Candida albicans Inoculum Preparation:

-

Streak the C. albicans strain on a YPD agar plate and incubate at 30°C for 24-48 hours.

-

Inoculate a single colony into YPD broth and grow overnight at 30°C with shaking.

-

Harvest the yeast cells by centrifugation, wash twice with sterile PBS, and resuspend in sterile PBS.

-

Determine the cell concentration using a hemocytometer or by measuring the optical density at 600 nm. Adjust the concentration with sterile PBS to achieve the desired inoculum size (e.g., 1 x 10^6 cells/mL for an injection volume of 0.1 mL to deliver 1 x 10^5 cells per mouse).

-

-

(Optional) Immunosuppression:

-

To establish an infection in immunocompetent mice, a higher inoculum may be required. For a neutropenic model, administer cyclophosphamide (e.g., 150-200 mg/kg) intraperitoneally 1-4 days prior to infection to induce neutropenia.[2]

-

-

Infection:

-

Warm the mice under a heat lamp to dilate the lateral tail veins.

-

Inject 0.1 mL of the prepared C. albicans inoculum intravenously into the lateral tail vein.

-